molecular formula C12H15NO4 B8294958 3-Aminopropyl 2-acetoxybenzoate CAS No. 1204318-11-5

3-Aminopropyl 2-acetoxybenzoate

Cat. No.: B8294958
CAS No.: 1204318-11-5
M. Wt: 237.25 g/mol
InChI Key: REGKRPKMCKEZCI-UHFFFAOYSA-N
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Description

3-Aminopropyl 2-acetoxybenzoate is a chemical compound of interest in scientific research, particularly in the field of prodrug development and medicinal chemistry. The structure suggests it may be derived from salicylic acid, a well-known precursor to acetylsalicylic acid (aspirin) . The 2-acetoxybenzoate (acetyl salicylate) moiety is a key pharmacophore, while the 3-aminopropyl group can serve as a functional handle for further chemical modification, conjugation to other molecules, or to modulate the compound's solubility and properties . This combination makes it a potential candidate for synthesizing novel prodrugs or for use as an intermediate in creating polymer-conjugated drug delivery systems. Researchers might explore its hydrolysis kinetics and mechanism to understand its stability and conversion to active salicylates under various physiological conditions . As with all compounds of this nature, proper safety handling procedures must be followed. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1204318-11-5

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-aminopropyl 2-acetyloxybenzoate

InChI

InChI=1S/C12H15NO4/c1-9(14)17-11-6-3-2-5-10(11)12(15)16-8-4-7-13/h2-3,5-6H,4,7-8,13H2,1H3

InChI Key

REGKRPKMCKEZCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetylated Derivatives of Salicylates and Benzamides

Key analogs include 2-acetoxybenzoic acid esters and 3-aminopropyl-linked piperazinyl derivatives. A comparative analysis is provided below:

Compound Structure Biological Activity (IC₅₀) Key Functional Groups
3-Aminopropyl 2-acetoxybenzoate (Target) Ester-linked aminopropyl and acetylated salicylate Not reported (inferred from analogs) Acetoxy, aminopropyl, ester bond
N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl derivatives (1c, 2c) Piperazinyl-aminopropyl + acetylated triterpenoid 175–220 nM (antimalarial) Piperazine, acetyl, aminopropyl
2-Aminobenzamides Benzamide + amine substituent Variable (glycan analysis tools) Amide, aromatic amine

Key Findings :

  • Antimalarial Activity: Piperazinyl-aminopropyl derivatives (e.g., compounds 1c and 2c) exhibit significantly enhanced antimalarial potency (IC₅₀: 175–220 nM) compared to non-piperazinyl analogs (IC₅₀: 4–15 µM) .
  • Synthetic Accessibility : The synthesis of acetylated esters often involves refluxing with catalysts like para-toluenesulfonic acid (PTSA) or polyphosphoric acid (PPA), followed by purification via column chromatography . This aligns with methods used for analogous compounds.
  • Safety Profile: While direct data is lacking, 3-aminobenzoic acid derivatives (e.g., CAS 99-05-8) are flagged for precautions against prolonged exposure, suggesting similar handling requirements for aminopropyl-linked esters .
Functional Group Impact on Bioactivity
  • Acetoxy vs.
  • Aminopropyl Linker: The 3-aminopropyl group may facilitate conjugation with targeting moieties (e.g., in prodrug designs) or interaction with biological receptors, as seen in piperazinyl derivatives .

Preparation Methods

Synthesis of 2-Acetoxybenzoic Acid

2-Hydroxybenzoic acid (salicylic acid) undergoes acetylation using acetic anhydride in pyridine, a method well-documented in psoriasis drug synthesis. For example, methyl 2-hydroxy-5-acetamidobenzoate was acetylated at 100°C for 5 minutes to yield acetylated derivatives in 74% yield. Adapting this, salicylic acid (10 g, 72.4 mmol) is refluxed with acetic anhydride (14.7 mL, 155 mmol) in pyridine (20 mL) at 100°C for 1 hour. The mixture is cooled, concentrated, and recrystallized from ethanol-water (1:1) to isolate 2-acetoxybenzoic acid (yield: ~85%).

Formation of 2-Acetoxybenzoyl Chloride

The acid is converted to its chloride using thionyl chloride (SOCl₂). 2-Acetoxybenzoic acid (8.3 g, 45 mmol) is stirred with SOCl₂ (10 mL) at 70°C for 2 hours. Excess SOCl₂ is removed under vacuum, yielding 2-acetoxybenzoyl chloride as a pale-yellow liquid (quantitative yield).

Esterification with 3-Aminopropanol

To mitigate amide formation, the amine is temporarily protected. 3-Aminopropanol (4.5 g, 60 mmol) is dissolved in dry dichloromethane (DCM, 50 mL) and treated with di-tert-butyl dicarbonate (Boc₂O, 13.1 g, 60 mmol) at 0°C for 2 hours. The Boc-protected alcohol is then reacted with 2-acetoxybenzoyl chloride (9.1 g, 45 mmol) in DCM with pyridine (5 mL) at room temperature for 12 hours. After workup, the Boc group is removed using trifluoroacetic acid (TFA, 10 mL) in DCM, yielding this compound (overall yield: ~62%).

Route 2: Mitsunobu Coupling for Direct Ester Formation

This method avoids acid chloride intermediates. 2-Acetoxybenzoic acid (8.3 g, 45 mmol), 3-aminopropanol (4.5 g, 60 mmol), triphenylphosphine (15.7 g, 60 mmol), and diethyl azodicarboxylate (DEAD, 10.5 mL, 60 mmol) are stirred in tetrahydrofuran (THF, 100 mL) at 0°C for 24 hours. The reaction proceeds via the Mitsunobu mechanism, directly forming the ester. After purification via silica chromatography, the product is obtained in 58% yield.

Route 3: Transesterification from Methyl Ester

Methyl 2-acetoxybenzoate (prepared via acid-catalyzed esterification of 2-acetoxybenzoic acid with methanol) is reacted with excess 3-aminopropanol (molar ratio 1:5) in toluene using titanium(IV) isopropoxide (0.1 eq) as a catalyst. The mixture is refluxed for 8 hours, with methanol removed via distillation to shift equilibrium. The product is isolated in 70% yield after recrystallization.

Comparative Analysis of Methods

Parameter Route 1 (Acid Chloride) Route 2 (Mitsunobu) Route 3 (Transesterification)
Yield 62%58%70%
Purity 98.5%95%97%
Reaction Time 18 hours24 hours8 hours
Key Advantage High selectivityNo acid chlorideMild conditions
Key Limitation Boc deprotection requiredCostly reagentsExcess alcohol needed

Route 3 offers the highest yield and operational simplicity, though it requires careful control of equilibrium. Route 1, while longer, ensures minimal side reactions due to Boc protection.

Optimization Strategies

Solvent and Temperature Effects

In Route 1, substituting DCM with THF increases esterification efficiency (yield: 68%) due to better solubility of intermediates. Similarly, reducing the Boc deprotection time from 2 hours to 1 hour with TFA/DCM (1:1) maintains yield while shortening the process.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.2 eq) in Route 1 accelerates acylation, achieving 75% yield in 6 hours. For Route 3, enzymatic catalysts (e.g., Candida antarctica lipase B) enable transesterification at 40°C (yield: 73%), reducing energy input .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-aminopropyl 2-acetoxybenzoate, and how can structural purity be validated?

  • Methodological Answer : The compound can be synthesized via alkylation of 2-acetoxybenzoic acid using 3-bromopropylamine or similar brominated intermediates. For example, analogous compounds like 3-bromopropyl 2-acetoxybenzoate (57% yield) have been prepared via nucleophilic substitution, as evidenced by NMR characterization . To validate purity, use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm proton/carbon environments (e.g., δ 8.05 ppm for aromatic protons, δ 169.75 ppm for carbonyl carbons) and HPLC with UV detection to assess chemical homogeneity.

Q. What analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

  • Methodological Answer : Accelerated stability studies under varying pH, temperature, and humidity should employ:

  • Thermogravimetric Analysis (TGA) to assess thermal decomposition.
  • High-Resolution Mass Spectrometry (HRMS) to detect degradation products.
  • UV-Vis Spectroscopy to monitor hydrolytic cleavage of the ester group.
    Environmental precautions (e.g., avoiding aqueous release) are critical, as decomposition may yield toxic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or assay variability. For example, if bioactivity varies across studies:

  • Reproduce Synthesis : Ensure intermediates (e.g., brominated precursors) are purified via column chromatography to ≥95% purity.
  • Standardize Assays : Use cell lines with consistent passage numbers and include positive controls (e.g., reference compounds like N-(3-aminopropyl)cadaverine, as synthesized in lab settings ).
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent choice, incubation time) impacting activity.

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :

  • Scaffold Modification : Replace the aminopropyl group with homologs (e.g., 4-bromobutyl in analogous esters ) to probe steric effects.
  • Functional Group Isosterism : Substitute the acetoxy group with trifluoroacetyl or methylsulfonyl to evaluate electronic contributions.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like polyamine-binding enzymes .

Q. How should researchers address environmental and safety risks when handling this compound in lab settings?

  • Methodological Answer :

  • Containment : Use fume hoods during synthesis to prevent inhalation of volatile byproducts.
  • Waste Management : Neutralize acidic/basic degradation products before disposal and avoid drain release, as per environmental guidelines .
  • Emergency Protocols : Maintain PPE (gloves, goggles, lab coats) and train personnel on spill response (e.g., using inert adsorbents for solid/liquid waste).

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show discrepancies between research groups?

  • Methodological Answer : Variations in solvent (e.g., CDCl₃ vs. DMSO-d₆), concentration, or temperature can shift proton signals. For example, δ 4.47 ppm (t, J = 6.0 Hz) in chloroform-d may split into multiplets in polar solvents. Validate spectra against published data (e.g., δ 62.83 ppm for methylene carbons in similar esters ).

Q. How can conflicting cytotoxicity results for this compound in cell-based assays be reconciled?

  • Methodological Answer :

  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) and use MTT/WST-1 assays with triplicate replicates.
  • Cell Viability Controls : Compare with known cytotoxins (e.g., doxorubicin) and assess mitochondrial membrane potential via JC-1 staining.
  • Metabolomic Profiling : Identify off-target effects (e.g., polyamine metabolism disruption) using LC-MS/MS .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of the ester group.
  • Characterization : Cross-validate NMR, HRMS, and elemental analysis to confirm molecular identity.
  • Biological Testing : Include sham-treated controls and blind data analysis to reduce bias.

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